molecular formula C17H11ClFN3OS B11625530 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B11625530
M. Wt: 359.8 g/mol
InChI Key: AIIXAUZCKBKPCP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Additionally, its potential as an anticancer agent is being explored, with research focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it is believed to inhibit key enzymes and signaling pathways involved in cell division and survival, thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(4-bromophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
  • 5-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
  • 5-(4-chlorophenyl)-2-(4-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl rings enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C17H11ClFN3OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C17H11ClFN3OS/c18-12-5-1-10(2-6-12)14-9-15(23)22-17(24-14)20-16(21-22)11-3-7-13(19)8-4-11/h1-8,14H,9H2

InChI Key

AIIXAUZCKBKPCP-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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